

Application Notes & Protocols: Quantification of 4-(3-Nitropyridin-2-yl)morpholine

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Compound of Interest

Compound Name: 4-(3-Nitropyridin-2-yl)morpholine

Cat. No.: B187270

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Introduction

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of **4-(3-Nitropyridin-2-yl)morpholine** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are intended as a starting point and should be fully validated for the specific matrix and intended use.

Physicochemical Properties

Property	Value	Reference
CAS Number	24255-27-4	[1][2]
Molecular Formula	C9H11N3O3	[1][3]
Molecular Weight	209.20 g/mol	[1]
Physical Form	Solid	
Purity (typical)	98%	[1]

Analytical Methodologies

A primary challenge in the quantification of morpholine and its derivatives is that they often lack a strong chromophore, making UV-based detection difficult without derivatization. However, the presence of the 3-nitropyridine moiety in **4-(3-Nitropyridin-2-yl)morpholine** provides a suitable chromophore for UV detection, allowing for direct quantification by HPLC-UV. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the recommended method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **4-(3-Nitropyridin-2-yl)morpholine** in bulk drug substances and simple formulations.

Experimental Protocol:

- Instrumentation:
 - HPLC system with a quaternary or binary pump
 - Autosampler
 - Column oven
 - UV-Vis detector
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: Acetonitrile
 - Gradient:

Time (min)	% B
0	10
10	90
12	90
12.1	10

| 15 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 330 nm (based on methods for similar nitro-containing aromatic compounds)[4]
- Standard and Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-(3-Nitropyridin-2-yl)morpholine** reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
 - Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
 - Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended prior to injection.

Hypothetical Performance Characteristics (for method validation):

Parameter	Specification
Linearity (r^2)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	~0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	~0.3 $\mu\text{g/mL}$

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of **4-(3-Nitropyridin-2-yl)morpholine** in complex matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol:

- Instrumentation:
 - UHPLC or HPLC system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: A shallow gradient appropriate for the analyte's retention time, to be optimized.
 - Flow Rate: 0.4 mL/min

- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): 210.1 m/z ($[M+H]^+$)
 - Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of the nitro group or cleavage of the morpholine ring.
 - Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
- Sample Preparation (Plasma):
 - Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).
 - Vortex: Vortex the mixture for 1 minute.
 - Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
 - Inject: Transfer the supernatant to an autosampler vial for injection.

Hypothetical Performance Characteristics (for method validation):

Parameter	Specification
Linearity (r^2)	> 0.995
Accuracy (% Recovery)	85.0 - 115.0%
Precision (% RSD)	< 15.0%
Limit of Quantification (LOQ)	~0.1 ng/mL

Data Presentation

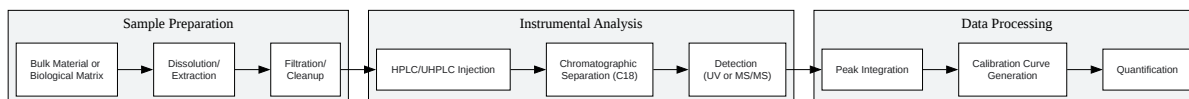
Table 1: Comparison of Analytical Methods

Parameter	HPLC-UV	LC-MS/MS
Principle	UV Absorbance	Mass-to-charge ratio
Selectivity	Moderate	High
Sensitivity	µg/mL range	pg/mL to ng/mL range
Matrix Tolerance	Low (requires clean samples)	High (suitable for biological matrices)
Instrumentation Cost	Moderate	High
Primary Application	Quality control, formulation analysis	Bioanalysis, trace analysis

Table 2: Hypothetical Calibration Curve Data (HPLC-UV)

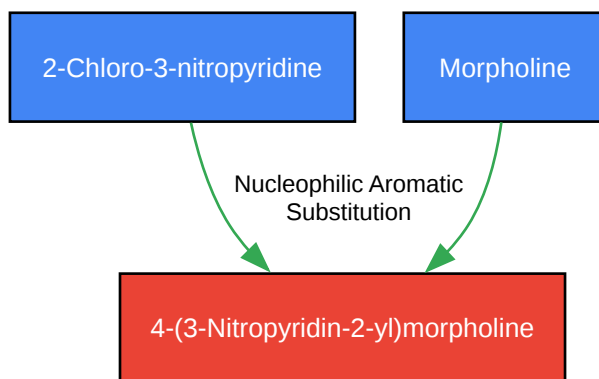
Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,800
100	1,525,000

Visualizations



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Caption: General workflow for the quantification of **4-(3-Nitropyridin-2-yl)morpholine**.



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Caption: Synthesis of **4-(3-Nitropyridin-2-yl)morpholine** via nucleophilic substitution.

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References

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